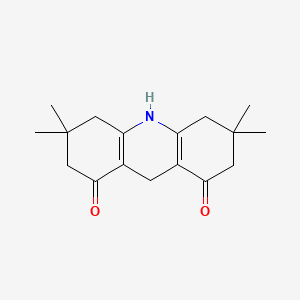
N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine
Descripción general
Descripción
N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine, commonly known as MIMQ, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIMQ is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of MIMQ is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. MIMQ has been shown to modulate the activity of various enzymes and receptors, including protein kinases, G protein-coupled receptors, and ion channels. MIMQ has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
MIMQ has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that MIMQ can inhibit the growth of cancer cells and induce apoptosis. MIMQ has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that MIMQ can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIMQ has several advantages for lab experiments, including its high yield, relatively simple synthesis method, and potential applications in various fields. However, MIMQ also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MIMQ. One potential direction is to further study its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is to study its potential role in modulating various signaling pathways in the body and its potential applications in enzyme inhibition and protein binding. Additionally, further studies are needed to investigate the potential toxicity of MIMQ and its potential side effects in humans.
Aplicaciones Científicas De Investigación
MIMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MIMQ has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, MIMQ has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In biochemistry, MIMQ has been studied for its potential applications in enzyme inhibition and protein binding.
Propiedades
IUPAC Name |
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-quinolin-5-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-12-16(19-11-18-12)10-20(2)9-13-5-3-7-15-14(13)6-4-8-17-15/h3-8,11H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIEPOSLYCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN(C)CC2=C3C=CC=NC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-{[5-fluoro-2-(1-piperidinyl)-4-pyrimidinyl]imino}diethanol hydrochloride](/img/structure/B3829101.png)
![5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
![5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)

![2-amino-6-ethyl-5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3829126.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
![ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B3829155.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3829157.png)
![2-(dimethylamino)ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate hydrochloride](/img/structure/B3829158.png)
![2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3829167.png)
![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3829195.png)